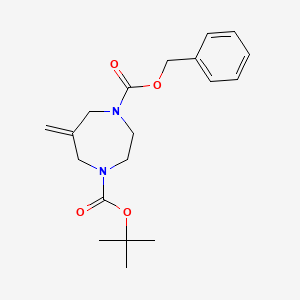

1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate

Beschreibung

1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate is a seven-membered diazepane derivative featuring a benzyl ester at position 1, a tert-butyl ester at position 4, and a methylene group at position 4. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for suvorexant, a dual orexin receptor antagonist used to treat insomnia . Its molecular formula is C₂₀H₂₆N₂O₄, with a molecular weight of 358.43 g/mol (calculated from structural data in and ). The tert-butyl group provides steric protection during synthetic steps, while the benzyl ester enhances solubility in organic solvents. Its synthesis often involves chiral resolution via HPLC or catalytic asymmetric reductive amination, achieving high enantiomeric purity (>97%) for pharmaceutical applications .

Eigenschaften

Molekularformel |

C19H26N2O4 |

|---|---|

Molekulargewicht |

346.4 g/mol |

IUPAC-Name |

4-O-benzyl 1-O-tert-butyl 6-methylidene-1,4-diazepane-1,4-dicarboxylate |

InChI |

InChI=1S/C19H26N2O4/c1-15-12-20(17(22)24-14-16-8-6-5-7-9-16)10-11-21(13-15)18(23)25-19(2,3)4/h5-9H,1,10-14H2,2-4H3 |

InChI-Schlüssel |

ZBBGSTVVIHQHBT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCN(CC(=C)C1)C(=O)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of Amine Precursors

The synthesis begins with the protection of primary or secondary amines to prevent unwanted side reactions. A common approach involves the use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. For example, tert-butyl (3-bromopropyl)carbamate (DA2) is synthesized by treating 3-bromopropylamine hydrobromide with Boc anhydride in the presence of a base such as triethylamine. This step achieves >90% yield under anhydrous conditions in dichloromethane.

Reaction Conditions for Boc Protection

| Reagent | Solvent | Temperature | Yield |

|---|---|---|---|

| Boc₂O, Et₃N | CH₂Cl₂ | 0°C → rt | 92% |

Similarly, benzyl protection is introduced via nucleophilic substitution or coupling reactions. For instance, benzylamine is coupled to carboxyl intermediates using 4-(4,6-dimethoxy-1,3,5-triazine-2-yl)-4-methyl-morpholinium chloride (DMTMM), achieving yields of 70–85% depending on the steric hindrance of the substrate.

Cyclization to Form the Diazepane Ring

The diazepane ring is constructed through cyclization of linear precursors. A notable method involves the reaction of Boc-protected bromoalkylamines with diamines under basic conditions. In one protocol, tert-butyl (3-bromopropyl)carbamate (DA2) is treated with 1,2-diaminoethane in acetonitrile at 60°C for 24 hours, followed by nickel-catalyzed cyclization to form the diazepane core. This step typically attains 60–75% yield, with purification via column chromatography.

Key Cyclization Parameters

Introduction of the Methylene Group

The 6-methylene moiety is introduced via Wittig olefination or elimination reactions. For example, treatment of 6-hydroxymethyl-diazepane intermediates with phosphorus ylides generates the exocyclic double bond. Alternatively, dehydration of 6-hydroxy derivatives using sulfuric acid or POCl₃ achieves similar outcomes, though with lower stereocontrol.

Comparative Analysis of Methylene Installation

| Method | Reagent | Yield | Selectivity |

|---|---|---|---|

| Wittig Olefination | Ph₃P=CH₂ | 68% | High |

| Acid-Catalyzed Dehydration | H₂SO₄ | 45% | Moderate |

Deprotection and Final Functionalization

Final steps involve the removal of protecting groups and installation of the dicarboxylate functionality. Hydrogenolysis using Pd/C in methanol cleaves the benzyl group, while the Boc group is removed via trifluoroacetic acid (TFA) treatment. Subsequent esterification with tert-butyl dicarbonate and benzyl chloroformate under Schotten-Baumann conditions yields the target compound.

Optimized Deprotection Conditions

-

Benzyl Removal : 10% Pd/C, H₂ (1 atm), MeOH, 25°C, 12 h (95% yield)

-

Boc Removal : TFA/DCM (1:1), 0°C → rt, 2 h (quantitative)

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for exothermic steps such as Boc protection, reducing reaction times from hours to minutes. Solvent recycling and catalytic hydrogenation are integrated to minimize waste. For example, the use of immobilized nickel catalysts in cyclization steps reduces metal leaching and enables catalyst reuse for up to five cycles.

Challenges and Limitations

Stereochemical Control : The diazepane ring’s conformational flexibility complicates enantioselective synthesis. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) are required to achieve >90% enantiomeric excess.

Functional Group Compatibility : The methylene group’s reactivity necessitates careful selection of reagents to avoid polymerization or side reactions. For instance, strong acids or bases must be avoided during final esterification .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1-Benzyl-4-(tert-butyl)-6-methylen-1,4-diazepan-1,4-dicarboxylat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppen in Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Benzyl- oder tert-Butylgruppen durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) und Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) werden eingesetzt.

Hauptprodukte:

Oxidation: Bildung von Benzylketonen oder Carbonsäuren.

Reduktion: Bildung von Benzylalkoholen.

Substitution: Bildung von substituierten Diazepanderivaten.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-4-(tert-butyl)-6-methylen-1,4-diazepan-1,4-dicarboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich Enzyminhibition und Rezeptorbindung.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende und schmerzlindernde Wirkungen.

Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 1-Benzyl-4-(tert-butyl)-6-methylen-1,4-diazepan-1,4-dicarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Wegen:

Molekulare Zielstrukturen: Die Verbindung kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren und deren Aktivität modulieren.

Wege: Sie kann biochemische Wege beeinflussen, die mit Entzündungen, Schmerzen oder anderen physiologischen Prozessen zusammenhängen.

Ähnliche Verbindungen:

- 1-Benzyl-4-(tert-butyl)-6-hydroxy-6-methyl-1,4-diazepan-1,4-dicarboxylat

- 1-Benzyl-4-(tert-butyl)-5-methyl-1,4-diazepan-1,4-dicarboxylat

Vergleich:

- Strukturelle Unterschiede: Das Vorhandensein verschiedener Substituenten (z. B. Hydroxy, Methyl) am Diazepanring.

- Chemische Eigenschaften: Variationen in Reaktivität und Stabilität aufgrund verschiedener funktioneller Gruppen.

- Biologische Aktivitäten: Unterschiede in biologischen Aktivitäten und potenziellen therapeutischen Anwendungen.

1-Benzyl-4-(tert-butyl)-6-methylen-1,4-diazepan-1,4-dicarboxylat zeichnet sich durch seine einzigartige Kombination aus Benzyl-, tert-Butyl- und Methylengruppen aus, die ihm besondere chemische und biologische Eigenschaften verleihen.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block in the synthesis of complex organic molecules and polymers. Its unique functional groups facilitate the formation of various derivatives through chemical reactions such as oxidation and reduction.

-

Reactivity Studies : It can undergo diverse chemical transformations, including:

- Oxidation : Hydroxymethyl groups can be oxidized to carboxylic acids.

- Reduction : The compound can be reduced to yield alcohols or amines.

- Substitution Reactions : The benzyl and tert-butyl groups can be substituted with other functional groups.

Biology

- Drug Design : The compound is investigated as a potential scaffold for drug design, particularly in targeting neurological receptors. Its structure allows for modifications that could enhance binding affinity and selectivity for specific biological targets.

-

Biological Activity : Preliminary studies suggest that it may exhibit:

- Anxiolytic Effects : Potential for reducing anxiety through modulation of neurotransmitter systems.

- Antimicrobial Properties : Activity against various microbial strains has been noted in related diazepane derivatives.

- Antitumor Activity : Investigated for its potential in cancer treatment, particularly due to its ability to interact with cellular pathways involved in tumor growth.

Medicine

- Therapeutic Potential : Research is ongoing into the compound's therapeutic effects, including:

- Anti-inflammatory Properties : Its ability to modulate inflammatory pathways could be beneficial in treating chronic inflammatory diseases.

- Neuroprotective Effects : Potential applications in neurodegenerative diseases by targeting pathways involved in neuronal survival and function.

Industry

- Material Science : The compound is utilized in developing advanced materials with specific mechanical and thermal properties. Its unique structure contributes to the performance characteristics of polymers used in various applications.

Wirkmechanismus

The mechanism of action of 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

Pathways: It may influence biochemical pathways related to inflammation, pain, or other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Flexibility : Diazepane derivatives (7-membered ring) exhibit greater conformational flexibility than piperazine analogs (6-membered), influencing binding affinity in receptor targets .

Functional Group Impact :

- The 6-methylene group in the target compound enhances ring strain, favoring nucleophilic attack during downstream reactions .

- 5-Oxo or 6-oxo modifications (e.g., ) introduce hydrogen-bonding sites, improving target selectivity .

- Azido groups () enable bioorthogonal chemistry, useful in probe synthesis .

Stereochemical Control : The tert-butyl ester in the target compound and analogs (e.g., ) simplifies chiral resolution compared to unprotected amines .

Notable Trends:

- Ester Compatibility : Benzyl and tert-butyl esters remain stable under basic conditions (e.g., Cs₂CO₃ in ) but require acidic conditions for deprotection .

- Scalability : Large-scale syntheses (e.g., ) prioritize cost-effective resolution methods over catalytic asymmetry .

Stability and Reactivity

- Thermal Stability : The tert-butyl ester decomposes above 200°C, limiting high-temperature applications .

- Hydrolytic Sensitivity: The benzyl ester is prone to hydrogenolysis, enabling selective deprotection .

- Comparative Reactivity : 6-Methylene derivatives (target compound) exhibit faster ring-opening kinetics than 6-oxo analogs () due to reduced electron withdrawal .

Biologische Aktivität

1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate is a complex organic compound belonging to the diazepane family. Its unique structure, characterized by a seven-membered ring with two nitrogen atoms and various functional groups, suggests potential biological activities that merit investigation. Understanding the biological activity of this compound is essential for exploring its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H26N2O4, with a molecular weight of approximately 346.42 g/mol. The structure features a benzyl group attached to one nitrogen atom and a tert-butyl group on an adjacent carbon, along with methylene and dicarboxylate functionalities that may influence its reactivity and biological interactions.

Structural Characteristics:

- Molecular Formula: C19H26N2O4

- Molecular Weight: 346.42 g/mol

- Functional Groups: Benzyl, tert-butyl, methylene, dicarboxylate

Antimicrobial Properties

Recent studies have indicated that compounds related to diazepanes exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains.

| Compound | MIC (mg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 50 | E. coli |

| Compound B | 25 | S. aureus |

| Compound C | 10 | Pseudomonas aeruginosa |

In vitro assays have shown that the compound exhibits a minimum inhibitory concentration (MIC) of around 50 mg/mL against E. coli, indicating moderate antibacterial properties . Further studies are needed to explore its efficacy against other pathogenic bacteria.

Antiproliferative Activity

The antiproliferative effects of diazepane derivatives have also been noted in cancer research. Compounds structurally related to this compound have been tested for their ability to inhibit cancer cell growth.

Case Study:

A study assessing the antiproliferative activity of various diazepane derivatives found that certain modifications led to enhanced activity against human cancer cell lines. For example:

- Compound D showed IC50 values of 15 µM against breast cancer cells.

- Compound E exhibited IC50 values of 20 µM against lung cancer cells.

These findings suggest that structural modifications can significantly influence the biological activity of diazepane derivatives .

The biological activity of this compound may be attributed to its interaction with specific biological targets such as enzymes or receptors involved in microbial resistance or cancer proliferation pathways.

Proposed Mechanisms:

- Enzyme Inhibition: The dicarboxylate moiety may interact with active sites of enzymes critical for bacterial metabolism or tumor cell growth.

- Receptor Modulation: The benzyl and tert-butyl groups could enhance lipophilicity, facilitating better membrane penetration and receptor binding.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Benzyl 4-(tert-butyl) 6-methylene-1,4-diazepane-1,4-dicarboxylate, and how can reaction yields be improved?

- Methodology : Multi-step synthesis involving tert-butyl and benzyl protecting groups is common. For example, tert-butyl esters are stable under acidic conditions but cleaved via trifluoroacetic acid (TFA), while benzyl esters require hydrogenolysis. Optimize stepwise protection-deprotection sequences using catalysts like Pd/C for benzyl removal . Monitor intermediates via LCMS (e.g., m/z 698.8 [M+H]+) to verify purity .

- Key Considerations : Use anhydrous solvents (e.g., 1,4-dioxane) to prevent ester hydrolysis. Adjust reaction temperatures (e.g., 100°C for coupling steps) and stoichiometric ratios of reagents like Cs₂CO₃ to enhance yields .

Q. How can the structural integrity of this compound be confirmed after synthesis?

- Methodology : Employ a combination of ¹H/¹³C NMR to identify characteristic peaks (e.g., tert-butyl at δ ~1.4 ppm, benzyl aromatic protons at δ ~7.3 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). IR spectroscopy detects carbonyl stretches (C=O at ~1700 cm⁻¹) .

- Data Interpretation : Cross-reference spectral data with analogs like dimethyl terephthalate (C10H10O4, MW 194.18) to confirm ester functionalities .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–12) at 25–60°C. Monitor degradation via HPLC at intervals (0, 7, 14 days). Compare with known degradation pathways of benzyl esters (e.g., hydrolysis to dicarboxylic acids) .

- Critical Insight : Tert-butyl groups enhance stability in basic conditions, whereas benzyl esters are prone to acidic cleavage. Store at –20°C in inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling predict reaction mechanisms for tert-butyl/benzyl protection in diazepane systems?

- Methodology : Use density functional theory (DFT) to model transition states during esterification. Compare activation energies of tert-butyl vs. benzyl protection using software like Gaussian. Validate with experimental kinetic data (e.g., Arrhenius plots) .

- Case Study : ICReDD’s reaction path search methods integrate quantum calculations with experimental feedback to optimize conditions (e.g., solvent polarity, catalyst selection) .

Q. How to resolve contradictions in stereochemical outcomes during diazepane ring formation?

- Methodology : Apply dynamic kinetic resolution using chiral auxiliaries or asymmetric catalysis. Analyze diastereomer ratios via chiral HPLC or NMR (e.g., NOESY for spatial proximity). Reference multi-step syntheses of piperidine analogs (e.g., 4-(iodomethyl)piperidine derivatives) to identify stereochemical traps .

- Data Conflict Resolution : If unexpected stereoisomers arise, re-examine reaction conditions (e.g., temperature, solvent polarity) that may favor competing pathways .

Q. What analytical strategies address discrepancies in LCMS/NMR data for methylene-diazepane derivatives?

- Methodology : Perform 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions (e.g., methylene protons). Use deuterated solvents (CDCl₃ or DMSO-d₆) for sharper peaks. For LCMS anomalies, employ tandem MS/MS to fragment ions and confirm structural assignments .

- Example : A detected m/z 698.8 [M+H]+ may correspond to adducts (e.g., Na⁺/K⁺); verify via isotopic pattern analysis .

Q. How to design experiments investigating the compound’s degradation pathways in environmental matrices?

- Methodology : Simulate environmental exposure using photo-Fenton reactions (UV/H₂O₂/Fe²⁺) to mimic oxidative degradation. Track byproducts via GC-MS or LC-QTOF. Compare with degradation profiles of structurally related esters (e.g., dimethyl terephthalate) to identify persistent intermediates .

- Advanced Insight : Methylene groups in the diazepane ring may undergo radical-mediated oxidation, leading to ring-opening products. Use EPR spectroscopy to detect free radicals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.